3-Cyclopropyl-5-tributylstannanyl-isoxazole
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Overview
Description
3-Cyclopropyl-5-tributylstannanyl-isoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . The cyclopropyl and tributylstannanyl groups attached to the isoxazole ring provide unique chemical properties, making this compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-Cyclopropyl-5-tributylstannanyl-isoxazole typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole . The reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclopropyl-5-tributylstannanyl-isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxides.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the stannanyl group.
Scientific Research Applications
3-Cyclopropyl-5-tributylstannanyl-isoxazole has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-tributylstannanyl-isoxazole involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The cyclopropyl and stannanyl groups may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
3-Cyclopropyl-5-tributylstannanyl-isoxazole can be compared with other isoxazole derivatives such as:
3-Cyclopropyl-5-trimethylsilanyl-isoxazole: This compound has a trimethylsilanyl group instead of a stannanyl group, which may affect its chemical reactivity and biological activity.
3-Cyclopropyl-5-phenyl-isoxazole: The phenyl group provides different electronic properties compared to the stannanyl group, potentially leading to different applications in medicinal chemistry.
The uniqueness of this compound lies in its stannanyl group, which can participate in unique chemical reactions and provide distinct biological activities.
Properties
IUPAC Name |
tributyl-(3-cyclopropyl-1,2-oxazol-5-yl)stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-2-5(1)6-3-4-8-7-6;3*1-3-4-2;/h3,5H,1-2H2;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSZBYMWVDNCMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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